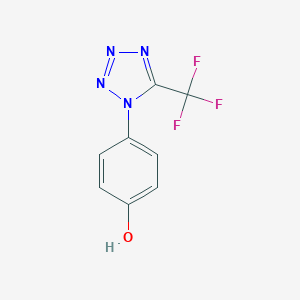

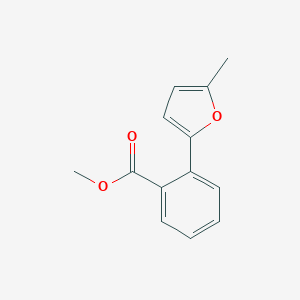

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various catalysts to facilitate the formation of the thiazole ring. One common method for synthesizing thiazole derivatives includes the Hantzsch thiazole synthesis or modifications thereof, utilizing microwave-assisted techniques for efficiency and improved yields. For instance, derivatives similar to “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” might be synthesized by reacting suitable precursors such as bromoethanones with thioureas or thioamides under controlled conditions to form the thiazole core, followed by further functionalization steps to introduce specific substituents (Kamila et al., 2012).

科学的研究の応用

Synthesis and Application in Heterocycles

The chemistry of heterocyclic compounds is a key area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and dyes. The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives has been extensively studied, showcasing their value as building blocks for synthesizing a variety of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, important groups of benzodiazines, have been investigated for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research highlights the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Pharmacological Applications

Thiazolidine derivatives, recognized for their rich pharmacological activities, are explored for therapeutic uses such as antimicrobial, anticancer, and antidiabetic agents. The structural versatility and low cost of synthesis make thiazolidinediones (TZDs) a focal point for medicinal chemists in developing lead molecules against various clinical disorders. The review covers recent developments of TZD derivatives and discusses the importance of substitutions at N-3 and C-5 positions for enhancing biological activities (Singh et al., 2022).

Materials Science

In the domain of materials science, the study of plastic scintillators based on polymethyl methacrylate with various luminescent dyes has demonstrated the potential for improving scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research underscores the versatility of certain luminescent activators and wavelength shifters for enhancing the performance of these materials (Salimgareeva & Kolesov, 2005).

将来の方向性

特性

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

CAS RN |

175136-30-8 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)